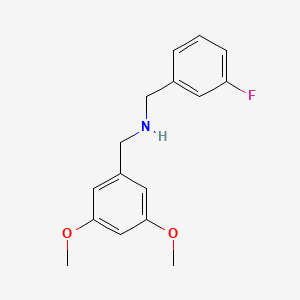
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a derivative of piperazine and has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity.
作用机制
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the receptor, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine inhibits the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP), a process that is critical for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine can induce neurotoxicity in certain brain regions, particularly the hippocampus, which is involved in learning and memory processes. This effect is thought to be due to the inhibition of LTP by 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine, which can lead to the degeneration of neuronal connections. However, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects in some cases, suggesting that its effects may be dose-dependent.
实验室实验的优点和局限性
One advantage of using 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine as a research tool is its high affinity for the NMDA receptor, which allows for precise manipulation of receptor activity. However, one limitation is its potential neurotoxicity, which requires careful dosing and monitoring in experiments.
未来方向
1. Investigating the potential therapeutic use of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Studying the effects of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
3. Developing novel derivatives of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine with improved pharmacological properties, such as increased selectivity for the NMDA receptor or reduced neurotoxicity.
4. Exploring the role of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine in the development of tolerance and addiction to drugs of abuse, such as cocaine and opioids.
In conclusion, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine is a valuable research tool that has been used extensively to study the NMDA receptor and its role in learning, memory, and neurological disorders. While 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has some limitations, its potential therapeutic applications and future directions for research make it an important area of study in neuroscience.
合成方法
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification using chromatography techniques.
科学研究应用
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has also been used to investigate the mechanisms underlying learning and memory processes in both animals and humans.
属性
IUPAC Name |
1-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-7-15(6-1)18-11-9-17(10-12-18)13-14-5-3-4-8-16-14/h3-5,8,15H,1-2,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZYVOQMQFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)
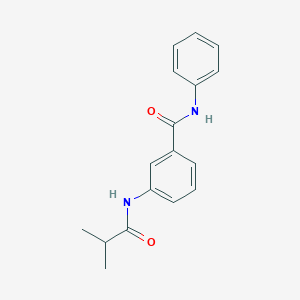
![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)


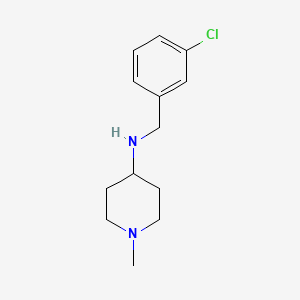
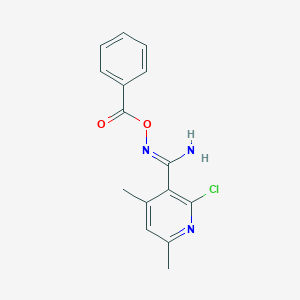

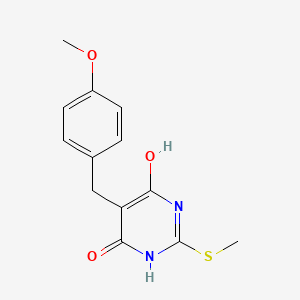
![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

